molecular formula C11H13ClF3NO2 B8113618 (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride

(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride

Cat. No.: B8113618
M. Wt: 283.67 g/mol
InChI Key: HZHUQANPVYGJKF-OGFXRTJISA-N
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Description

(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2 and a molecular weight of 283.68 g/mol. This compound is derived from the amino acid alanine and features a methyl group and a 2,4,5-trifluorophenyl group. It is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from Alanine: Alanine can be converted to (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride through a series of reactions involving protection, alkylation, and deprotection steps.

  • From 2,4,5-Trifluorophenylacetic Acid: This method involves the reaction of 2,4,5-trifluorophenylacetic acid with methylamine followed by esterification.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Corresponding amine derivatives.

  • Substitution: Ester derivatives or amide derivatives.

Scientific Research Applications

1.1. Synthesis of Pharmaceuticals

(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor in the production of sitagliptin, a medication used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). The compound's synthesis involves several steps where it undergoes reduction and transformation reactions to yield the desired pharmaceutical products .

1.2. Drug Development

The unique structural characteristics of this compound allow it to interact effectively with biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design processes aimed at improving efficacy and reducing side effects .

Research indicates that this compound exhibits significant biological activities:

2.1. Antidiabetic Effects

As an intermediate in sitagliptin synthesis, it contributes to the antidiabetic properties of the final drug formulation. Sitagliptin works by increasing insulin secretion and decreasing glucagon levels in the bloodstream .

Case Studies

In vitro studies have assessed the biological activity of this compound concerning DPP-4 inhibition. Results indicated that this compound demonstrates competitive inhibition against DPP-4 similar to sitagliptin itself .

Mechanism of Action

The mechanism by which (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is unique due to its trifluorophenyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate: Lacks the chiral center present in the (R)-isomer.

  • Methyl 3-amino-4-(2,4,6-trifluorophenyl)butanoate: Similar structure but with a different position of the fluorine atoms on the phenyl ring.

These compounds may exhibit different reactivity and biological activity due to variations in their chemical structure.

Biological Activity

(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS No. 1374985-05-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}ClF3_{3}NO2_{2}
  • Molecular Weight : 283.67 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Inert atmosphere at room temperature

The biological activity of this compound is linked to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting glucose metabolism and insulin signaling .
  • Modulation of Receptor Activity : The trifluorophenyl group may enhance binding affinity to specific receptors, influencing cellular responses related to neurotransmission and inflammation .
  • Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections .

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

  • Cell Line Testing : In cell line assays, the compound demonstrated significant cytotoxicity against cancer cell lines at concentrations around 50 μM, indicating its potential as an anticancer agent .
  • DPP-4 Inhibition : As a DPP-4 inhibitor, it has been shown to increase levels of incretin hormones which play a crucial role in glucose metabolism .

In Vivo Studies

Limited animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:

  • Diabetes Models : In diabetic rat models, administration of the compound led to improved glycemic control compared to control groups, suggesting its utility in diabetes management .

Case Studies

  • Anticancer Research : A study focusing on the cytotoxic effects of this compound reported a dose-dependent reduction in tumor cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Diabetes Management : A clinical trial involving diabetic patients showed that the compound improved glycemic control when administered alongside standard treatments. Patients exhibited reduced HbA1c levels after treatment periods lasting several weeks .

Summary Table of Biological Activities

Activity TypeObservationsReference
CytotoxicitySignificant against cancer cells
DPP-4 InhibitionEnhanced incretin hormone levels
Glycemic ControlImproved in diabetic models
Antimicrobial EffectsPotential activity noted

Properties

IUPAC Name

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHUQANPVYGJKF-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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